(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Description
(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound featuring a methanol group at the 1-position and a methyl substituent at the 4-position of the azabicyclo[2.1.1]hexane scaffold. Its molecular formula is C₇H₁₃NO (inferred from structural analogs in and ), with a molecular weight of approximately 127.18 g/mol. Its rigid bicyclic framework may influence conformational stability and binding affinity in biological systems .
Properties
IUPAC Name |
(4-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(3-6,5-9)8-4-6/h8-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYQRLMWOROKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the formation of the bicyclic structure followed by functionalization. One common method involves the use of photochemistry to achieve [2+2] cycloaddition, which forms the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Structural and Electronic Differences
- Ring System Variations: Compounds like (1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-ylmethanol () exhibit distinct ring strain and spatial geometry due to their [3.1.0] bicyclo system, altering their interaction with biological targets compared to the [2.1.1] system .
- Oxygen vs. Nitrogen: The oxabicyclo analog (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol () replaces nitrogen with oxygen, reducing hydrogen-bonding capability and basicity, which may limit its utility in enzyme inhibition .
Biological Activity
(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic compound characterized by a unique structure that incorporates a nitrogen atom within a bicyclo[2.1.1]hexane framework along with a hydroxyl group. This structural configuration suggests potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
The compound's IUPAC name is this compound, with the following chemical identifiers:
| Property | Value |
|---|---|
| InChI | 1S/C7H13NO/c1-6-2-7(3-6,5-9)8-4-6/h8-9H,2-5H2,1H3 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 113.19 g/mol |
| Purity | ≥95% |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, particularly due to its nitrogen atom which can form hydrogen bonds and coordinate with metal ions. This interaction can influence several biochemical pathways, potentially affecting enzyme activity and receptor binding.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds structurally similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The minimal inhibitory concentrations (MICs) for these compounds range from <0.03125 to 0.25 μg/mL against resistant strains like Staphylococcus aureus.
Neuropharmacological Effects
The bicyclic structure of this compound suggests potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Its ability to interact with nicotinic acetylcholine receptors has been explored, indicating possible applications in treating cognitive disorders or neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Oxidation Studies : A study compared the reactivity of similar bicyclic compounds under oxidative conditions, highlighting how structural variations influence their biological efficacy . For example, the compound 1-methyl-2-azaadamantane N-oxyl exhibited higher reactivity than traditional oxidants like TEMPO when used in aerobic oxidation reactions.
- Synthesis and Biological Evaluation : Research focusing on the synthesis of related azabicyclic compounds revealed their potential as dual inhibitors of bacterial topoisomerases . These findings underscore the importance of structural modifications in enhancing biological activity.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Properties | Exhibits broad-spectrum activity against resistant bacteria |
| Neuropharmacological Potential | Interaction with nicotinic receptors suggests cognitive benefits |
| Oxidation Reactivity | Higher reactivity in oxidative conditions compared to TEMPO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
